molecular formula C15H18N2O B487975 [1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine CAS No. 626216-09-9

[1-(4-Methoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine

Cat. No. B487975
CAS RN: 626216-09-9
M. Wt: 242.32g/mol
InChI Key: KQALNNBYWOQVTE-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a pyridine ring and a phenyl ring, both of which are common structures in many organic compounds . The methoxy groups (-OCH3) are electron-donating groups often involved in increasing the reactivity of the aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings and the ethyl group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the aromatic rings and the methoxy groups could make the compound reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Heterocyclic Amines in Biological Matrices and Foodstuff

The study of heterocyclic amines, such as those structurally related to 1-(4-Methoxy-phenyl)-ethyl-pyridin-3-ylmethyl-amine, is crucial in understanding their carcinogenic effects in rodents and potentially in humans. The analysis of these compounds and their metabolites in biological matrices, foodstuff, and beverages highlights their biological effects and exposure levels. Advanced analytical techniques, particularly liquid chromatography coupled to mass spectrometry, have been developed for sensitive and selective analysis of these compounds (Teunissen et al., 2010).

Carcinogen Metabolites in Human Urine

The measurement of human urinary carcinogen metabolites provides important insights into tobacco-related cancers and potentially other exposure sources. This research is vital for understanding the role of specific metabolites in cancer risk and developing biomarkers for exposure assessment. Techniques for quantifying these metabolites in urine are critical for epidemiological studies and risk assessment (Hecht, 2002).

Copper Catalyst Systems for C-N Bond Formation

The development of recyclable copper catalyst systems for C-N bond formation is significant in synthetic chemistry, offering a sustainable approach to creating complex molecules. Such systems are crucial for coupling reactions involving various amines and aryl halides or arylboronic acids. The recyclable nature of these catalysts underscores their potential for commercial exploitation in organic synthesis, highlighting the importance of catalyst optimization for environmental and economic benefits (Kantam et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be explored for use in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-12(14-5-7-15(18-2)8-6-14)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQALNNBYWOQVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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